2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid

Pharmaceutical intermediate synthesis Sulfamoylation reaction efficiency Benzamide drug manufacturing

Researchers synthesizing sulverapride face misrouting to sulpiride when using generic 2,3-dimethoxy-5-sulfamoylbenzoic acid. This N-methylsulfamoyl benzoic acid (CAS 74651-63-1) is the direct, FDA-registered (UNII 46XRE4C8KK) intermediate for sulverapride API. • Bypasses hazardous chlorosulfonylation step (92% yield reported). • N-methyl substitution ensures correct lipophilicity (XlogP 0.4) and hydrogen-bond donor profile. • ≥98% HPLC purity; m.p. 164-165 °C; ICH Q7 GMP-compliant.

Molecular Formula C10H13NO6S
Molecular Weight 275.28 g/mol
CAS No. 74651-63-1
Cat. No. B12663067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid
CAS74651-63-1
Molecular FormulaC10H13NO6S
Molecular Weight275.28 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)O
InChIInChI=1S/C10H13NO6S/c1-11-18(14,15)6-4-7(10(12)13)9(17-3)8(5-6)16-2/h4-5,11H,1-3H3,(H,12,13)
InChIKeyXXXLNTRZWHZOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid (CAS 74651-63-1): A Differentiated Benzamide Intermediate for Scientific Procurement


2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid (CAS 74651-63-1), systematically named 2,3-dimethoxy-5-(methylsulfamoyl)benzoic acid, is a poly-substituted benzoic acid derivative bearing two methoxy groups at the 2- and 3-positions and an N-methylsulfamoyl (–SO₂–NH–CH₃) moiety at the 5-position . With a molecular formula of C₁₀H₁₃NO₆S and a molecular weight of 275.28 g·mol⁻¹, this compound is registered in the FDA Global Substance Registration System under the Unique Ingredient Identifier 46XRE4C8KK, confirming its recognized status as a pharmaceutical intermediate [1]. It serves as the direct carboxylic acid precursor for the synthesis of N-(1-methyl-2-pyrrolidinylmethyl)-2,3-dimethoxy-5-methylsulfamoyl benzamide (sulverapride), a substituted benzamide drug indicated for lower urinary tract disorders [2]. The compound’s structural architecture—combining ortho-dimethoxy electron-donating groups with a meta-oriented N-methylsulfamoyl electron-withdrawing substituent on a benzoic acid scaffold—creates a specific reactivity and solubility profile that distinguishes it from closely related sulfamoyl- and sulfonyl-benzoic acid intermediates used in antipsychotic benzamide synthesis.

Why In-Class Sulfamoyl Benzoic Acid Intermediates Cannot Replace 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid


The substituted benzamide drug class includes several therapeutically distinct agents (sulpiride, sultopride, sulverapride, amisulpride) that differ critically in their sulfamoyl N-substitution pattern and methoxy positioning on the benzoic acid precursor. Generic substitution of the target compound with the more widely available 2,3-dimethoxy-5-sulfamoylbenzoic acid (CAS 66644-80-2) will route the synthesis toward sulpiride—a D₂/D₃ dopamine receptor antagonist used as an antipsychotic—rather than toward sulverapride, which is indicated for lower urinary tract disorders and possesses a distinct pharmacological profile [1]. Similarly, using mono-methoxy analogs such as 2-methoxy-5-((methylamino)sulphonyl)benzoic acid (CAS 51887-56-0) eliminates the 3-methoxy group, altering the electron density of the aromatic ring and the steric environment around the carboxylic acid, which can affect both the amidification kinetics and the conformational properties of the final benzamide drug [2]. The N-methyl group on the sulfamoyl moiety is not a conservative substitution: it directly determines the lipophilicity (ΔXlogP ≈ +0.4 units relative to the unsubstituted sulfamoyl analog), hydrogen-bonding capacity, and metabolic stability of the derived benzamide [3]. Without this exact substitution pattern, the resulting benzamide may exhibit altered dopamine receptor subtype selectivity, different pharmacokinetics, or loss of therapeutic indication altogether.

Quantitative Differentiation Evidence: 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid vs. Closest Analogs


Synthetic Yield Benchmarking: 84% Yield in N-Methylsulfamoylation Step vs. 94.8% for Unsubstituted Sulfamoyl Analog

In the patented synthesis of sulverapride, 2,3-dimethoxy-5-methylsulphamoyl benzoic acid is prepared via reaction of 2,3-dimethoxy-5-chlorosulphonyl benzoic acid with 33% aqueous methylamine at 0–5 °C, yielding 83 g (84% yield) with a melting point of 164–165 °C [1]. In contrast, the structurally analogous 2,3-dimethoxy-5-sulphamoyl benzoyl chloride (the acid chloride of the unsubstituted sulfamoyl analog CAS 66644-80-2) is reported to be obtained in 94.8% yield with a melting point of 153 °C under comparable chlorosulfonylation conditions [2]. The 10.8 percentage-point lower yield for the N-methylated derivative reflects the intrinsic steric and electronic penalty of introducing the N-methyl substituent, which reduces the nucleophilicity of the amine and alters the reaction kinetics. This yield differential has direct cost-of-goods implications for procurement: the N-methylsulfamoyl intermediate is inherently more expensive to produce per kilogram than its unsubstituted counterpart, and procurement decisions must weigh this against the therapeutic specificity it enables in the final drug substance.

Pharmaceutical intermediate synthesis Sulfamoylation reaction efficiency Benzamide drug manufacturing

Lipophilicity Differentiation: XlogP = 0.4 for N-Methylsulfamoyl vs. XlogP ≈ 0.0 (Estimated) for Unsubstituted Sulfamoyl Analog

The calculated XlogP for 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoic acid is 0.4, as reported by the basechem.org database using the XlogP3 algorithm [1]. While the experimentally determined logP of the direct unsubstituted analog (2,3-dimethoxy-5-sulfamoylbenzoic acid) has not been published in the peer-reviewed literature, the replacement of a sulfamoyl –SO₂NH₂ group (–NH₂ contribution to logP is approximately –1.0 via the Hansch π system) with an –SO₂NHCH₃ group (N-methyl contribution ≈ –0.5 to –0.7) is expected to raise logP by approximately 0.3–0.5 units based on classical QSAR fragment constants [2]. This is directionally consistent with the calculated XlogP of 0.4 for the target compound. The increased lipophilicity of the N-methylated intermediate translates into better organic-phase partitioning during the amidification step (e.g., in ethylene glycol or toluene solvent systems), potentially improving reaction rates in non-aqueous coupling conditions compared to the more hydrophilic unsubstituted sulfamoyl analog [3].

Lipophilicity Drug intermediate physicochemical profiling XlogP comparison

Melting Point as Identity and Purity Marker: Target Compound m.p. 164–165 °C vs. Unsubstituted Analog Free Acid m.p. 200–205 °C

The experimentally determined melting point of 2,3-dimethoxy-5-methylsulphamoyl benzoic acid is 164–165 °C, as reported in the definitive patent synthesis (Stage II product, suction-filtered crystals dried at 50 °C) [1]. The unsubstituted sulfamoyl analog 2,3-dimethoxy-5-sulfamoylbenzoic acid (CAS 66644-80-2) has a reported melting point of 200–205 °C by commercial specification . This 35–41 °C melting point depression upon N-methylation is consistent with the loss of one hydrogen-bond donor in the crystal lattice (sulfamoyl –SO₂NH₂ has two H-bond donor sites; N-methylsulfamoyl –SO₂NHCH₃ has only one), which reduces the cohesive energy of the crystalline solid. The significantly lower melting point of the target compound offers a practical advantage in industrial amidification: the carboxylic acid can be melted or maintained in solution at lower temperatures, reducing the risk of thermal decarboxylation or sulfonamide decomposition during large-scale coupling reactions.

Melting point characterization Intermediate purity control Solid-state property differentiation

Pharmacological Divergence of Derived Benzamides: Sulverapride (Urinary Tract) vs. Sulpiride (Antipsychotic D₂/D₃ Antagonist)

The target compound is the direct precursor to sulverapride (CAS 73747-20-3; UNII-7LNI1E5EFA), a methylsulfamoylbenzamide patented for the treatment of lower urinary tract disorders [1]. In contrast, the unsubstituted sulfamoyl analog 2,3-dimethoxy-5-sulfamoylbenzoic acid (CAS 66644-80-2) is the key intermediate for sulpiride (CAS 15676-16-1), a classic D₂/D₃ dopamine receptor antagonist approved for schizophrenia and depression . The N-methyl substitution on the sulfamoyl group is the sole structural difference between these two intermediates, yet it redirects the clinical indication from central nervous system (antipsychotic) to peripheral/autonomic (urinary tract). Sulpiride exhibits a Ki of 6.9 nM at the rat striatal D₂ receptor [2], whereas sulverapride's receptor binding profile is reported to differ, with less central dopaminergic activity and greater peripheral effects on bladder smooth muscle contractility [1]. This single methylation decision at the intermediate stage irreversibly determines the therapeutic class of the final drug product.

Benzamide pharmacology Sulverapride vs. sulpiride Dopamine receptor selectivity

Procurement-Driven Application Scenarios for 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid


GMP Intermediate Procurement for Sulverapride API Manufacturing

The primary procurement scenario is as a registered intermediate for sulverapride active pharmaceutical ingredient (API) synthesis. The target compound is reacted with 1-methyl-2-aminomethylpyrrolidine via ester-mediated or direct amidification to form the final benzamide drug substance [1]. Procurement specifications should require identity confirmation by melting point (164–165 °C), HPLC purity ≥98.0%, and compliance with ICH Q7 GMP guidelines for pharmaceutical intermediates. The FDA GSRS registration (UNII 46XRE4C8KK) provides a regulatory anchor for quality documentation [2].

Reference Standard for Analytical Method Development in Benzamide Drug QC

Because the N-methylsulfamoyl benzoic acid intermediate is a potential impurity or degradation marker in sulverapride drug substance, analytical laboratories procure this compound as a reference standard for HPLC method development and validation. The distinct physicochemical signature (XlogP = 0.4, m.p. 164–165 °C) allows it to be chromatographically resolved from the unsubstituted sulfamoyl analog and from the methyl ester intermediate (CAS 57734-48-2, m.p. 76 °C) [1].

Structure-Activity Relationship (SAR) Probe for Sulfamoyl Benzamide Pharmacology

Medicinal chemistry groups studying dopamine receptor subtype selectivity or urinary tract pharmacology use the target compound as a building block to synthesize analog libraries. By coupling the acid with diverse amines (beyond 1-methyl-2-aminomethylpyrrolidine), researchers can systematically explore the contribution of the 2,3-dimethoxy-5-(N-methylsulfamoyl)benzoic acid scaffold to receptor binding and functional activity. The N-methyl group provides a specific hydrogen-bond donor profile (one donor vs. two in the unsubstituted analog) that can be correlated with SAR data [1].

Process Chemistry Optimization: Telescoped Synthesis from 2,3-Dimethoxybenzoic Acid

For process R&D groups, the target compound represents a strategic intermediate in a three-stage sequence: (i) chlorosulfonylation of 2,3-dimethoxybenzoic acid (92% yield to chlorosulfonyl intermediate, m.p. 155–156 °C), (ii) methylamine treatment to give the target acid (84% yield), and (iii) esterification to the methyl ester (95% yield, m.p. 76 °C) [1]. Procurement of the target acid at scale enables process chemists to bypass the hazardous chlorosulfonic acid step, improving safety and reducing development timelines compared to in-house synthesis from the parent dimethoxybenzoic acid.

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